molecular formula C19H23N3O3S B10969210 4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide

4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B10969210
M. Wt: 373.5 g/mol
InChI Key: BOKPPUMMRMROFZ-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzenesulfonyl)-N-phenylpiperazine-1-carboxamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperazine ring substituted with a phenyl group and a carboxamide group, along with an ethylbenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylbenzenesulfonyl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethylbenzenesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The intermediate product is then reacted with a carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylbenzenesulfonyl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-(4-Ethylbenzenesulfonyl)-N-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzenesulfonyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.

    N-Phenylpiperazine: Lacks the sulfonyl and carboxamide groups.

    4-Ethylbenzenesulfonamide: Contains the sulfonamide group but lacks the piperazine and carboxamide moieties.

Uniqueness

4-(4-Ethylbenzenesulfonyl)-N-phenylpiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethylbenzenesulfonyl group enhances its solubility and stability, while the piperazine ring provides a scaffold for further functionalization.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

4-(4-ethylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H23N3O3S/c1-2-16-8-10-18(11-9-16)26(24,25)22-14-12-21(13-15-22)19(23)20-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,20,23)

InChI Key

BOKPPUMMRMROFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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